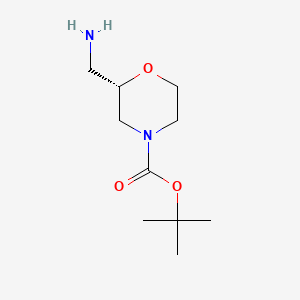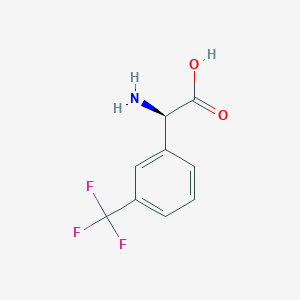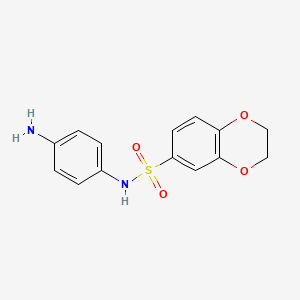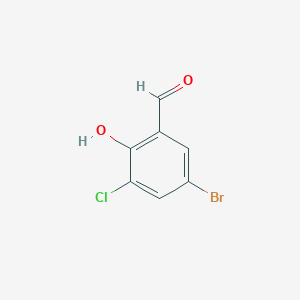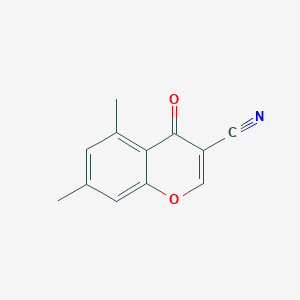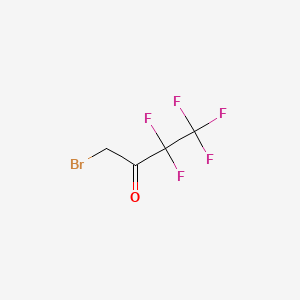
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Übersicht
Beschreibung
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H2BrF5O It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butanone backbone
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Safety and Hazards
The safety information available indicates that 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a pesticide intermediate . It is used in the preparation of harmful arthropod pesticides . The primary targets of this compound are harmful arthropods .
Mode of Action
As a pesticide intermediate, it is likely to interact with its targets (harmful arthropods) to disrupt their normal biological processes, leading to their elimination .
Biochemical Pathways
As a pesticide intermediate, it is expected to interfere with the biochemical pathways essential for the survival of harmful arthropods .
Pharmacokinetics
As a pesticide intermediate, its bioavailability would depend on the specific formulation and application method used .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of essential biological processes in harmful arthropods, leading to their elimination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific habitat of the harmful arthropods (plants, soil, inside buildings, animals, etc.) . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4,4-pentafluorobutan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Reduction: 3,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: 3,3,4,4,4-pentafluorobutanoic acid.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be compared with other fluorinated ketones and brominated compounds:
Similar Compounds:
Uniqueness:
- The presence of both bromine and five fluorine atoms in this compound imparts unique reactivity and stability compared to its analogs. The high electronegativity of fluorine atoms influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIRNBWKHUFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371302 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92737-01-4 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are trifluoromethyl tags useful for studying proteins with 19F NMR?
A1: Trifluoromethyl tags offer several advantages for studying proteins using 19F NMR [, ]:
Q2: How do researchers choose the optimal trifluoromethyl tag for their specific protein and application?
A2: The choice of the optimal trifluoromethyl tag depends on various factors, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
